Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate

Amine basicity pKa Regioisomer differentiation

Problem: Multi-step med-chem syntheses waste steps installing/removing acid-labile protecting groups, and regioisomeric impurities confound SAR. Solution: This pre-functionalized 3-amino-4-fluorophenylpropanoate tert-butyl ester eliminates 2-3 synthetic steps while ensuring regiochemical fidelity. • Orthogonal ester: stable to basic amide couplings, reductive aminations, and hydrogenolysis; cleaved cleanly with TFA. • The aniline NH₂ (pKₐ ~4.8) enables selective amidation/diazotization, while the tert-butyl ester blocks intramolecular aminolysis during long-term storage (-20°C, inert atmosphere). • Validated scaffold in BRD4/kinase inhibitors; fluorine imparts ≥3.6× potency boost vs. des-fluoro analog.

Molecular Formula C13H18FNO2
Molecular Weight 239.29 g/mol
CAS No. 1192039-94-3
Cat. No. B1400599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-amino-4-fluorophenyl)propanoate
CAS1192039-94-3
Molecular FormulaC13H18FNO2
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC1=CC(=C(C=C1)F)N
InChIInChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4,6,8H,5,7,15H2,1-3H3
InChIKeyZLKOACIDIBZPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(3-Amino-4-Fluorophenyl)Propanoate: Identity and Properties


Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate (CAS 1192039-94-3) is a synthetic organic compound belonging to the class of fluoroaniline-substituted propanoate esters. Its molecular formula is C₁₃H₁₈FNO₂ with a molecular weight of 239.29 g/mol . The structure features a tert-butyl ester protecting group linked via a two-carbon ethyl spacer to a phenyl ring bearing a fluorine atom at the para position and a primary aromatic amine at the meta position . This compound is primarily employed as a protected synthetic intermediate in medicinal chemistry campaigns, where the tert-butyl ester provides acid-labile carboxyl protection and the 3-amino-4-fluorophenyl motif serves as a privileged scaffold for kinase inhibitor and receptor modulator programs [1].

Protected Intermediate
Acid-labile tert-butyl ester enables orthogonal carboxyl protection in multi-step medicinal chemistry campaigns.
Fluoroaniline Scaffold
3-amino-4-fluorophenyl motif serves as a reported privileged scaffold for kinase inhibitor and bromodomain programs.
Synthetic Flexibility
Compatible with amide coupling, Buchwald–Hartwig cross-coupling, and catalytic hydrogenation without premature ester cleavage.

Analog Substitution: Risks for Tert-Butyl 3-(3-Amino-4-Fluorophenyl)Propanoate


Despite sharing the same molecular formula (C₁₃H₁₈FNO₂, MW 239.29) with its regioisomer tert-butyl 3-amino-3-(4-fluorophenyl)propanoate , the target compound cannot be interchanged in synthetic sequences due to a fundamental difference in amine chemistry: the aromatic amine (aniline-type) on the phenyl ring exhibits a conjugate acid pKₐ of approximately 4.6–5.0, rendering it approximately 10⁴–10⁵-fold less basic than the β-aliphatic amine (pKₐ ~9.5) of the regioisomer [1]. This dictates entirely distinct reactivity profiles in amide coupling, diazotization, urea formation, and Buchwald–Hartwig cross-coupling. Furthermore, substituting the tert-butyl ester with a methyl or ethyl ester alters the conditions required for orthogonal deprotection in multi-step syntheses, as tert-butyl esters are cleaved under acidic conditions (TFA or HCl) while methyl esters require saponification or nucleophilic cleavage [2]. These differences make generic substitution chemically invalid without complete re-optimization of the synthetic route.

Target: aromatic amine (pKa ~4.6–5.0)
Regioisomer: β-aliphatic amine (pKa ~9.5)
~10,000-fold difference in basicity may alter nucleophilicity, protonation state, and membrane permeability of final derivatives.
Target: tert-butyl ester (acid-labile)
Methyl ester (base/nucleophile-labile)
Orthogonal deprotection strategies differ; methyl ester may undergo intramolecular aminolysis during storage or basic conditions.

Tert-Butyl 3-(3-Amino-4-Fluorophenyl)Propanoate: Differentiation Evidence


Aromatic Amine Basicity vs. β-Amino Regioisomer

The target compound bears a 3-amino substituent directly on the electron-deficient 4-fluorophenyl ring, classifying it as a fluoroaniline. The conjugate acid of this aromatic amine has a pKₐ of approximately 4.6–5.0, meaning the amine is >99% unprotonated at physiological pH (7.4). In contrast, the regioisomer tert-butyl 3-amino-3-(4-fluorophenyl)propanoate possesses a β-aliphatic amine with a conjugate acid pKₐ of approximately 9.5, which is >99% protonated at pH 7.4 [1]. This difference of ~4.5–4.9 pKₐ units translates to a >10,000-fold difference in protonation equilibrium at neutral pH, fundamentally altering the compound's nucleophilicity, hydrogen-bonding capacity, and ability to cross biological membranes when incorporated into larger structures [2].

Amine Basicity
Class-level inference
pKa (conjugate acid) ≈ 4.6–5.0
pKa (conjugate acid) ≈ 9.5
>10,000-fold difference in protonation at neutral pH drives distinct reactivity and ionization profiles.
Values derived from Bordwell DMSO tables; aqueous correlation applied.
Amine basicity pKa Regioisomer differentiation Synthetic intermediate

Ester Deprotection Orthogonality: tert-Butyl vs. Methyl Ester

The tert-butyl ester of the target compound undergoes acidolytic cleavage with neat TFA or 4 M HCl in dioxane at room temperature within 1–2 hours (quantitative conversion), conditions under which a methyl ester remains intact (<5% hydrolysis) [1]. Conversely, methyl 3-(3-amino-4-fluorophenyl)propanoate requires saponification with aqueous LiOH or NaOH in THF/water mixtures, conditions that can promote epimerization at α-centers and are incompatible with acid-sensitive protecting groups (e.g., Boc, trityl) [2]. This orthogonal deprotection profile allows the tert-butyl ester to be removed selectively in the final steps of a synthesis while preserving methyl ester moieties elsewhere in the molecule [3].

Ester Orthogonality
Class-level inference
TFA/CH2Cl2 (1:1), 25°C: tert-butyl ester >98% cleaved in 2 h; methyl ester
Supports sequential one-pot deprotection without affecting methyl esters.
Greene's Protective Groups; standard peptide chemistry protocols.
Nitro Reduction Route
Cross-study comparable
81.0 g scale, Pd/C (10% w/w), H2 (1 atm), THF/EtOH, RT: quantitative conversion to target compound.
Validated scalable route; fluorine minimizes dehalogenation vs. Cl/Br analogs.
US09309198B2; 303 mmol substrate input.
BRD4 Affinity Boost
Cross-study comparable
IC50 2.75 μM
4-fluoro substitution contributes ≥3.6-fold enhancement over des-fluoro analog in biochemical assay.
BindingDB BDBM284981; BRD4 bromodomain FP assay.
Fluoro vs. Chloro
Supporting evidence
cLogP ≈ 2.1 · C–F BDE 485 kJ/mol
cLogP ≈ 2.7 · C–Cl BDE 327 kJ/mol
Lower lipophilicity and stronger C–F bond may improve metabolic stability and drug-likeness.
Leo-Hansch π values; standard thermochemical tables.
Supply Advantage
Supporting evidence
Multiple global suppliers; ≥95% purity typical.
Regioisomer: fewer suppliers, 1.5–2× cost; methyl ester prone to degradation.
Broader supplier base and higher typical purity may reduce procurement risk.
Catalog assessment 2024–2025; intramolecular aminolysis risk noted for methyl ester.
Protecting group Ester cleavage Orthogonal deprotection Solid-phase synthesis

Nitro Precursor Reduction: Validated Synthetic Route

The target compound is accessed via catalytic hydrogenation of tert-butyl (2E)-3-(4-fluoro-3-nitrophenyl)acrylate using 10% Pd/C under argon at atmospheric pressure in THF/ethanol, as documented in patent US09309198B2 for a 303 mmol (81.0 g) scale reaction [1]. This reduction produces the target compound with the aromatic amine intact and without affecting the tert-butyl ester. By contrast, the regioisomer tert-butyl 3-amino-3-(4-fluorophenyl)propanoate cannot be accessed via this simple nitro reduction route and typically requires multi-step synthesis involving β-amino acid formation, introducing enantiomeric purity challenges if chiral induction is required [2]. The nitro-to-amine reduction strategy benefits from the para-fluorine substituent, which stabilizes the nitroarene toward over-reduction and minimizes dehalogenation side reactions compared to chloro or bromo analogs [3].

Nitro Reduction Route
Cross-study comparable
81.0 g scale, Pd/C (10% w/w), H2 (1 atm), THF/EtOH, RT: quantitative conversion to target compound.
Validated scalable route; fluorine minimizes dehalogenation vs. Cl/Br analogs.
US09309198B2; 303 mmol substrate input.
Nitro reduction Heterogeneous catalysis Scalable synthesis Patent route

BRD4 Affinity Enhancement by 4-Fluoro Substitution

While the target compound itself is a synthetic intermediate and not directly assayed, the 3-amino-4-fluorophenyl motif embedded within it has been validated in BRD4 bromodomain inhibitors. A derivative bearing this motif, 4-(3-amino-4-fluorophenyl)-2-methylisoquinolin-1-one (BindingDB ID: BDBM284981), exhibited an IC₅₀ of 2.75 μM against BRD4 in a biochemical assay [1]. By comparison, the des-fluoro analog (4-(3-aminophenyl)-2-methylisoquinolin-1-one) showed reduced potency (IC₅₀ >10 μM), indicating that the fluorine substituent at C-4 contributes approximately 4-fold or greater enhancement in binding affinity through a combination of electronic effects and favorable hydrophobic interactions with the bromodomain acetyl-lysine binding pocket [2]. The tert-butyl ester group serves as a temporary carboxyl protecting group that can be removed to generate the free acid for subsequent amide coupling to access such inhibitors [3].

BRD4 Affinity Boost
Cross-study comparable
IC50 2.75 μM
4-fluoro substitution contributes ≥3.6-fold enhancement over des-fluoro analog in biochemical assay.
BindingDB BDBM284981; BRD4 bromodomain FP assay.
BRD4 inhibition Fluorine substitution Bromodomain Epigenetics

Physicochemical Comparison: Fluoro vs. Chloro Analog

The substitution of the C-4 fluorine atom with a chlorine atom in the analogous tert-butyl 3-(3-amino-4-chlorophenyl)propanoate increases the calculated logP (cLogP) by approximately 0.5–0.7 log units, shifting the compound from a favorable drug-like lipophilicity range (cLogP ~2.0–2.3) toward a less desirable range (cLogP ~2.7–3.0) that is associated with increased risk of metabolic clearance, hERG liability, and poor aqueous solubility [1]. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect while its small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) minimizes steric perturbation of the binding pose. Additionally, the C–F bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than the C–Cl bond (~327 kJ/mol), conferring greater metabolic stability to the fluorinated scaffold against oxidative dehalogenation by CYP450 enzymes [2].

Fluoro vs. Chloro
Supporting evidence
cLogP ≈ 2.1 · C–F BDE 485 kJ/mol
cLogP ≈ 2.7 · C–Cl BDE 327 kJ/mol
Lower lipophilicity and stronger C–F bond may improve metabolic stability and drug-likeness.
Leo-Hansch π values; standard thermochemical tables.
Lipophilicity logP Fluorine vs. chlorine Drug-likeness

Commercial Availability vs. Regioisomer and Methyl Ester

As of the most recent procurement landscape assessment, tert-butyl 3-(3-amino-4-fluorophenyl)propanoate (CAS 1192039-94-3) is listed by multiple research chemical suppliers, typically at ≥95% purity as determined by HPLC or GC. Its regioisomer tert-butyl 3-amino-3-(4-fluorophenyl)propanoate (CAS 188814-43-9) is also commercially available but from fewer suppliers, often at lower purity grades (≥90–95%) and at a 1.5–2× higher cost per gram due to the more complex synthetic route noted in Evidence Item 3 . The methyl ester analog (methyl 3-(3-amino-4-fluorophenyl)propanoate) is available but tends to exhibit lower storage stability due to the susceptibility of the methyl ester to ambient hydrolysis in the presence of the free aromatic amine, which can act as an intramolecular nucleophile, generating the corresponding amide dimer upon prolonged storage [1].

Supply Advantage
Supporting evidence
Multiple global suppliers; ≥95% purity typical.
Regioisomer: fewer suppliers, 1.5–2× cost; methyl ester prone to degradation.
Broader supplier base and higher typical purity may reduce procurement risk.
Catalog assessment 2024–2025; intramolecular aminolysis risk noted for methyl ester.
Procurement Purity Supplier comparison Catalog availability

Optimal Application Scenarios for Tert-Butyl 3-(3-Amino-4-Fluorophenyl)Propanoate


BRD4 Bromodomain Inhibitor Lead Optimization

The 3-amino-4-fluorophenyl moiety is a validated pharmacophoric element in BRD4 bromodomain inhibitors, with the fluorine contributing a ≥3.6-fold potency enhancement over the des-fluoro analog [1]. The tert-butyl ester protected form (target compound) allows direct incorporation into the inhibitor scaffold via amide coupling onto the aromatic amine after ester deprotection, or alternatively, the amine can be elaborated first while the ester remains protected, providing synthetic flexibility. Procurement of the pre-functionalized protected intermediate accelerates SAR exploration by eliminating 2–3 synthetic steps per analog [2].

Orthogonal Carboxyl Protection in Multi-Step Synthesis

In syntheses where multiple carboxyl groups must be successively unmasked, the tert-butyl ester's acid lability provides true orthogonality relative to methyl, ethyl, or benzyl esters. The target compound can be carried through sequences involving basic amide coupling conditions, reductive aminations (NaBH₄ or NaCNBH₃ in MeOH), or catalytic hydrogenations without premature ester cleavage. Final global deprotection with TFA selectively removes only the tert-butyl ester, releasing the free carboxylic acid for conjugation [1]. This is not achievable with the methyl ester analog, which would hydrolyze under basic conditions [2].

Kinase Inhibitor Programs: Hinge-Binding Motif

The 3-amino-4-fluorophenyl substructure, when incorporated into biaryl or heteroaryl systems, has been disclosed as a hinge-binding motif in multiple kinase inhibitor patents (e.g., EGFR, Aurora kinase families) [1]. The combination of the hydrogen-bond-donating aniline NH and the electron-withdrawing fluorine modulates the electronics of the aryl ring to optimize π-stacking with the kinase hinge region. The tert-butyl-protected propanoate chain provides a vector for attachment of solubility-enhancing groups or PEG linkers, and the fluorine's metabolic stability (C–F BDE ≈ 485 kJ/mol) reduces the risk of oxidative defluorination observed with chloro or bromo analogs [2].

Stable Building Blocks for Chemical Biology Probes

For academic or industrial probe development programs, the target compound offers a shelf-stable, crystalline or amorphous solid form that resists the intramolecular aminolysis degradation observed with the methyl ester analog [1]. The tert-butyl ester sterically shields the carbonyl from nucleophilic attack by the free aromatic amine, enabling long-term storage at −20°C under inert atmosphere without significant dimerization. This storage stability reduces lot-to-lot variability and ensures reproducible outcomes in biochemical assay preparation, a critical factor for probe compound validation [2].

Application
Selection Property
Validation Focus
BRD4 bromodomain inhibitor SAR
Pre-functionalized 3-amino-4-fluorophenyl scaffold
Target engagement and selectivity assays; compare vs. des-fluoro control
Orthogonal carboxyl protection strategy
Acid-labile tert-butyl ester
Selective deprotection conditions (TFA) without affecting methyl/benzyl esters
Kinase hinge-binding motif exploration
Electron-withdrawing fluorine and H-bond donor aniline
π-stacking and hinge-region interaction optimization in kinase panels
Stable building block for probe synthesis
Solid, storage-stable protected form
Lot-to-lot consistency; resistance to intramolecular aminolysis during storage
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